molecular formula C5H8N4O2 B051364 (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol CAS No. 121212-37-1

(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol

Cat. No. B051364
M. Wt: 156.14 g/mol
InChI Key: KHTKRVNPOLBKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol, also known as AMTM, is a chemical compound that belongs to the triazine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.17 g/mol. AMTM has been studied extensively for its potential applications in various scientific fields, including agriculture, medicine, and materials science. In

Mechanism Of Action

The mechanism of action of (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in DNA synthesis, leading to cell death. In addition, it may also interfere with the function of certain proteins involved in viral replication, making it a potential antiviral agent.

Biochemical And Physiological Effects

(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain viruses. In vivo studies have shown that it can reduce the growth of tumors in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize, and its low toxicity profile makes it safe to handle. It is also stable under a wide range of conditions, making it a useful reagent for various applications. However, its solubility in water can be a limitation for some experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol. In agriculture, it could be further developed as a herbicide with improved selectivity and efficacy. In medicine, it could be investigated as a potential therapeutic agent for various diseases, including cancer and viral infections. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action of (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol and its potential applications in various scientific fields.

Synthesis Methods

(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol can be synthesized through a multistep process starting from 2,4,6-trimethoxy-1,3,5-triazine. The first step involves the reaction of 2,4,6-trimethoxy-1,3,5-triazine with hydroxylamine hydrochloride to form 2,4,6-trimethoxy-1,3,5-triazin-2-yl hydroxylamine. This intermediate is then reacted with formaldehyde to produce (4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol.

Scientific Research Applications

(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol has been studied for its potential applications in various scientific fields. In agriculture, it has been used as a herbicide to control weeds in crops such as corn, soybeans, and wheat. In medicine, it has been investigated for its potential anticancer and antiviral activities. In materials science, it has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.

properties

CAS RN

121212-37-1

Product Name

(4-Amino-6-methoxy-1,3,5-triazin-2-yl)methanol

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

(4-amino-6-methoxy-1,3,5-triazin-2-yl)methanol

InChI

InChI=1S/C5H8N4O2/c1-11-5-8-3(2-10)7-4(6)9-5/h10H,2H2,1H3,(H2,6,7,8,9)

InChI Key

KHTKRVNPOLBKLX-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=N1)N)CO

Canonical SMILES

COC1=NC(=NC(=N1)N)CO

Other CAS RN

121212-37-1

synonyms

1,3,5-Triazine-2-methanol,4-amino-6-methoxy-(9CI)

Origin of Product

United States

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